![molecular formula C17H18F3N3O3 B5506019 N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)
N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide
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Description
N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide is 369.13002593 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One study highlights the synthesis and evaluation of acetamide derivatives as corrosion inhibitors. These compounds, including those with long alkyl side chains and isoxazoline derivatives, showed promising inhibition efficiencies in both acidic and mineral oil mediums, suggesting potential applications in protecting metals from corrosion (Yıldırım & Çetin, 2008).
Photovoltaic Efficiency
Another area of application involves the use of benzothiazolinone acetamide analogs in photovoltaic cells. Spectroscopic and quantum mechanical studies on these compounds demonstrated their good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their role in enhancing renewable energy technologies (Mary et al., 2020).
Drug Discovery
In drug discovery, acetamide compounds have been explored for their therapeutic potential. For instance, certain acetamide derivatives have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), a target for treating diseases involving ACAT-1 overexpression, highlighting their potential in developing new therapeutics (Shibuya et al., 2018).
Cognitive Performance Improvement
Research on GSK189254, a novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors, demonstrated its ability to improve cognitive performance in preclinical models. This compound binds to histamine H3 receptors in Alzheimer's disease brain and may have therapeutic potential for dementia and other cognitive disorders (Medhurst et al., 2007).
Chemical Synthesis
Compounds with structural similarities have been used in chemical synthesis, demonstrating diverse reactivity channels. For example, the synthesis and evaluation of different heterocycles, including pyrazoles and thiadiazoles, incorporating acetamide groups, have shown significant potential in creating novel chemical entities for various applications (Dawood et al., 2011).
properties
IUPAC Name |
N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-22(9-13-11-5-2-3-7-14(11)26-21-13)15(24)10-23-8-4-6-12(16(23)25)17(18,19)20/h4,6,8H,2-3,5,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEVDMZHHJUTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC2=C1CCCC2)C(=O)CN3C=CC=C(C3=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide |
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